6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
Overview
Description
“6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H11BrClNO2 . It has a molecular weight of 388.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a bromine atom at the 6th position, a carboxylic acid group at the 4th position, and a 2-(4-chlorophenyl)ethenyl group at the 2nd position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 388.64 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives have been widely recognized for their anticorrosive properties. These compounds show significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them particularly valuable in industries where metal longevity and resistance to corrosion are critical (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Research has also explored the synthesis and application of quinoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is of great interest for creating novel optoelectronic materials. These materials are promising for applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biocatalyst Inhibition
Carboxylic acids, including quinoline carboxylic acids, can inhibit microbial biocatalysts at concentrations below the desired yield and titer, impacting the fermentation processes used for producing biorenewable chemicals. Understanding the mechanisms of inhibition by carboxylic acids is crucial for metabolic engineering strategies aimed at increasing microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Properties
IUPAC Name |
6-bromo-2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMKIOVWBDWPX-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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